molecular formula C23H19F3N4O B2864947 N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide CAS No. 1023845-99-9

N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide

Cat. No.: B2864947
CAS No.: 1023845-99-9
M. Wt: 424.427
InChI Key: ZHHGIWYVPGOVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is a small-molecule compound featuring a pyridine-3-carboxamide core substituted with a 3-(trifluoromethyl)phenylamino group at position 2 and an indole-containing ethyl chain at the carboxamide nitrogen.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O/c24-23(25,26)16-5-3-6-17(13-16)30-21-19(8-4-11-27-21)22(31)28-12-10-15-14-29-20-9-2-1-7-18(15)20/h1-9,11,13-14,29H,10,12H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHGIWYVPGOVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., Pd/C) or metal hydrides (e.g., LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the trifluoromethyl group can enhance its binding affinity and metabolic stability. The pyridine carboxamide group can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Research

The compound shares structural motifs with succinate dehydrogenase inhibitors (SDHIs) listed in , such as fluxapyroxad (A.3.9) and penthiopyrad (A.3.16) . These SDHIs typically feature pyridine or pyrazole carboxamide cores with fluorinated substituents. For example:

  • Fluxapyroxad (A.3.9) : Contains a pyrazole carboxamide with a trifluoromethyl group, optimized for antifungal activity .
  • Penthiopyrad (A.3.16) : Includes a thiophene ring and difluoromethyl group, enhancing binding to fungal SDH enzymes .

Key Differences :

  • The target compound replaces the pyrazole/thiophene rings with a pyridine core.

Medicinal Chemistry Analogues

Morpholine-Based Derivatives

describes 2-(morpholin-4-yl)ethyl 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylate, which shares the 3-(trifluoromethyl)phenylamino-pyridine scaffold but substitutes the carboxamide with a morpholine-ethyl ester. This modification reduces hydrogen-bonding capacity, likely decreasing target affinity compared to the carboxamide group in the target compound .

Indole-Containing Derivatives

lists 5-bromanyl-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide, which retains the indole-ethyl-carboxamide moiety but replaces the 3-(trifluoromethyl)phenylamino group with a bromine atom. The trifluoromethyl group in the target compound likely enhances hydrophobic interactions and resistance to oxidative metabolism .

Excluded Analogues in Patent Literature

explicitly excludes compounds such as N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide, highlighting the uniqueness of the target compound’s indole-ethyl and trifluoromethylphenylamino substituents in avoiding patent conflicts .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide Pyridine-3-carboxamide - 3-(Trifluoromethyl)phenylamino (position 2)
- Indole-ethyl (carboxamide N)
Antifungal, kinase inhibition
Fluxapyroxad (A.3.9) Pyrazole-carboxamide - Trifluoromethylphenyl
- Bicyclic substituents
SDH inhibition (fungicides)
2-(Morpholin-4-yl)ethyl 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylate Pyridine-3-carboxylate - Morpholine-ethyl ester
- 3-(Trifluoromethyl)phenylamino
Probable prodrug design
5-Bromanyl-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide Pyridine-3-carboxamide - Bromine (position 5)
- Indole-ethyl
Research tool compound

Research Findings and Hypotheses

Trifluoromethyl Group Impact: The 3-(trifluoromethyl)phenylamino group enhances binding to hydrophobic pockets in biological targets, as seen in SDHIs like fluxapyroxad .

Indole-Ethyl Chain : The indole moiety may confer selectivity for mammalian targets (e.g., kinases or serotonin receptors) compared to agrochemical SDHIs .

Metabolic Stability : The trifluoromethyl group and carboxamide linkage likely improve metabolic stability over ester derivatives (e.g., morpholine-based compound in ) .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide, also known as compound Y501-0419, is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H15F3N2O
Molecular Weight332.32 g/mol
LogP3.775
Polar Surface Area34.364 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

The structure of the compound suggests it may interact with various biological targets due to its diverse functional groups.

Research indicates that compounds with similar structures often interact with key regulatory pathways in cells. For instance, this compound may influence p21-activated kinases (PAKs), which are crucial for cell motility and proliferation . Inhibition of PAKs can lead to reduced cell migration and proliferation, making this compound a candidate for cancer treatment.

Anticancer Activity

Several studies have highlighted the anticancer properties of similar indole derivatives. For example, a derivative exhibiting structural similarities demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism involved hydrophobic interactions with target proteins, suggesting that the indole moiety plays a vital role in its biological activity.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been documented. Pyridine derivatives similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . Such inhibition could translate into therapeutic benefits for conditions characterized by inflammation.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds structurally related to this compound effectively inhibited cell growth and induced apoptosis at varying concentrations, suggesting dose-dependent efficacy.
  • Molecular Docking Studies : Computational modeling has predicted favorable binding interactions between the compound and ATP-binding sites of kinases involved in cancer progression. This supports the hypothesis that this compound could serve as a potent kinase inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.